Asp-Val
Overview
Description
Synthesis Analysis
The synthesis of Asp-Val and related peptides involves methods ranging from classical solution-phase synthesis to modern solid-phase peptide synthesis techniques. Protease-catalyzed, kinetically controlled synthesis in organic solvents has been studied, with conditions optimized for high yield production of precursor dipeptides like Z-Asp-Val-NH2, demonstrating the efficiency of enzymatic methods in peptide bond formation (Li et al., 2008). Additionally, the stereoselective synthesis of cyclic pseudodipeptides containing Asp and Val units showcases advanced techniques for producing peptides with specific structural and conformational characteristics (Balducci et al., 2006).
Molecular Structure Analysis
The molecular structure of Asp-Val-containing peptides has been analyzed using techniques such as NMR, IR spectroscopy, and crystallography. These studies reveal the conformational preferences and structural features critical for their biological activity and stability. For instance, the crystal structure analysis of peptides similar to Asp-Val illustrates the importance of specific amino acid sequences in determining the overall peptide structure and its interaction with metal ions, which is crucial for understanding the peptide's function and reactivity (Myari et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of Asp-Val-containing peptides involves interactions with enzymes and substrates, highlighting their role in enzymatic catalysis and substrate specificity. The editing domain of valyl-tRNA synthetase, for instance, discriminates against non-cognate amino acids through specific structural and conformational changes, ensuring high fidelity in protein synthesis (Fukunaga & Yokoyama, 2005).
Physical Properties Analysis
The physical properties of Asp-Val and related peptides, such as solubility, stability, and phase behavior, are influenced by their molecular structure and environmental conditions. Research into these properties is essential for the development of peptide-based therapeutics and materials. For example, studies on the thermostability of biologically active proteins incorporating Asp-Val sequences offer insights into designing peptides with enhanced stability and functionality under extreme conditions (Kobatake et al., 2000).
Chemical Properties Analysis
The chemical properties of Asp-Val, such as its reactivity in peptide bond formation and participation in enzymatic reactions, are critical for its biological functions. The protease-catalyzed synthesis of Asp-Val-related peptides and their role in the biosynthesis of complex peptides demonstrate the versatility and specificity of these amino acid sequences in biochemical processes (Scherkenbeck, Chen, & Haynes, 2002).
Scientific Research Applications
Protein Degradation and Stability : Aspartyl and asparaginyl residues, including those in the context of peptides like Asp-Val, are involved in deamidation, isomerization, and racemization reactions that can alter protein structure and function. These reactions contribute to the nonenzymatic degradation of proteins, particularly in cells like erythrocytes and eye lenses where proteins need to function for extended periods (Geiger & Clarke, 1987).
Neurobiology and Pharmacology : Valproic acid, an anticonvulsant, affects brain concentrations of aspartic acid. This impact on aspartic acid levels is thought to be associated with GABAergic mechanisms and has implications for the treatment of conditions like schizophrenia (Ko et al., 1985).
Muscle Protein Metabolism : The amino acid composition and enzyme activities of aspartyl- and valyl-tRNA synthetases, which are critical for protein synthesis, vary between muscles of fasted and non-fasted rabbits. These differences might influence protein synthesis under extreme bodily states (Gulyi et al., 1987).
Immune System Function : A synthetic pentapeptide including aspartyl-valyl sequence exhibited biological activity characteristic of the thymic hormone thymopoietin. This suggests potential therapeutic applications in modulating immune responses (Goldstein et al., 1979).
Cancer Treatment and Drug Development : Aspartyl hemiacetals and related compounds have been explored as reversible inhibitors of interleukin-1 beta converting enzyme (ICE), which are of interest in developing anti-inflammatory and anti-cancer treatments (Graybill et al., 2009).
Metabolic Pathways in Plants : Studies on γ-aminobutyric acid in plants show that it regulates metabolic pathways involving amino acids like aspartic acid and valine, contributing to heat tolerance in certain grass species (Li et al., 2016).
Apoptosis and Cancer Therapy : Research on caspase activation in cancer cells has explored peptides containing aspartic-valyl sequences. These studies are significant for understanding how chemotherapeutic agents induce cell death in cancer treatments (Benjamin et al., 1998).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKYMGGYUFOHS-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314995 | |
Record name | L-α-Aspartyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asp-Val | |
CAS RN |
13433-04-0 | |
Record name | L-α-Aspartyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13433-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-α-Aspartyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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